2-(2-Fluorophenyl)Acetaldehyde
Overview
Description
2-(2-Fluorophenyl)Acetaldehyde is an organic compound with the molecular formula C8H7FO It is a derivative of acetaldehyde where one of the hydrogen atoms on the phenyl ring is replaced by a fluorine atom
Scientific Research Applications
2-(2-Fluorophenyl)Acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Safety and Hazards
This compound is associated with several safety hazards. It has been classified with the GHS07 pictogram and carries the signal word "Warning" . The hazard statements associated with this compound include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-(2-Fluorophenyl)Acetaldehyde . For instance, its reactivity may increase under acidic conditions, and it may form adducts with nucleophilic molecules present in the environment.
Biochemical Analysis
Biochemical Properties
2-(2-Fluorophenyl)Acetaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One of the primary enzymes that interact with this compound is aldehyde dehydrogenase (ALDH). ALDH catalyzes the oxidation of aldehydes to their corresponding carboxylic acids. In the case of this compound, ALDH converts it to 2-(2-Fluorophenyl)acetic acid. This interaction is crucial for the detoxification and metabolism of the compound within biological systems .
Cellular Effects
This compound has been shown to influence various cellular processes. It can induce oxidative stress by increasing the levels of reactive oxygen species (ROS) within cells. This oxidative stress can lead to DNA damage, lipid peroxidation, and protein oxidation. Additionally, this compound can affect cell signaling pathways, particularly those involved in apoptosis and cell proliferation. The compound’s impact on gene expression includes the upregulation of stress response genes and the downregulation of genes involved in cell cycle progression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent adducts with nucleophilic biomolecules such as proteins and DNA. These adducts can interfere with the normal function of these biomolecules, leading to cellular dysfunction. Additionally, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. This inhibition can disrupt metabolic pathways and cellular homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under controlled conditions, but it can degrade when exposed to light, heat, or oxidative environments. Long-term exposure to this compound in in vitro studies has shown that it can lead to chronic oxidative stress and sustained DNA damage. In in vivo studies, prolonged exposure can result in tissue-specific toxicity, particularly in the liver and kidneys .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and transient changes in gene expression. At higher doses, it can cause significant toxicity, including hepatotoxicity and nephrotoxicity. High doses of this compound can also lead to systemic oxidative stress, resulting in damage to multiple organs and tissues .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by aldehyde dehydrogenase to form 2-(2-Fluorophenyl)acetic acid. This metabolite can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance its excretion from the body. The compound can also participate in phase I metabolic reactions, including oxidation and reduction, mediated by cytochrome P450 enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with various transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in lipid-rich tissues due to its lipophilic nature, which can influence its localization and bioavailability .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can localize to the cytoplasm, where it interacts with cytosolic enzymes and proteins. Additionally, this compound can be transported into the mitochondria, where it may induce mitochondrial dysfunction and oxidative stress. The compound’s localization to specific organelles can affect its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorophenyl)Acetaldehyde typically involves the fluorination of phenylacetaldehyde. One common method is the direct fluorination of phenylacetaldehyde using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of the fluorinating agent. Continuous flow reactors may also be employed to enhance the efficiency and yield of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid, 2-(2-Fluorophenyl)acetic acid.
Reduction: The compound can be reduced to form 2-(2-Fluorophenyl)ethanol using reducing agents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents like Grignard reagents can be used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: 2-(2-Fluorophenyl)acetic acid.
Reduction: 2-(2-Fluorophenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Phenylacetaldehyde: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
2-(4-Fluorophenyl)Acetaldehyde: The fluorine atom is positioned differently on the phenyl ring, which can affect the compound’s reactivity and interactions.
2-(2-Chlorophenyl)Acetaldehyde: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical behavior.
Uniqueness: 2-(2-Fluorophenyl)Acetaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its non-fluorinated analogs. This makes it a valuable compound in various chemical and pharmaceutical applications.
Properties
IUPAC Name |
2-(2-fluorophenyl)acetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEOYYODXJXMMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590903 | |
Record name | (2-Fluorophenyl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75321-85-6 | |
Record name | (2-Fluorophenyl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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